2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine: Comprehensive Physicochemical Profiling and Synthetic Methodology
2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine: Comprehensive Physicochemical Profiling and Synthetic Methodology
Executive Summary
2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is a fused bicyclic heteroaromatic compound featuring a rigid oxazolo-piperidine core and a pendant lipophilic p-tolyl group. In modern drug discovery, tetrahydro-oxazolo-pyridines serve as privileged scaffolds, frequently deployed as conformationally restricted pharmacophores in the design of G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and allosteric modulators.
This technical whitepaper provides an authoritative guide to the compound's physicochemical properties, structural characterization, and self-validating synthetic protocols.
Note on Chemical Registry: Literature and commercial databases occasionally misattribute CAS Number 80957-68-2 to this compound; however, authoritative databases confirm that 80957-68-2 corresponds to 5,6,7,8-Tetrahydro-1,6-naphthyridine[1]. The correct, verified CAS Registry Number for the hydrochloride salt of 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is 1187933-55-6 .
Structural and Physicochemical Properties
Understanding the physicochemical baseline of this molecule is critical for predicting its pharmacokinetic behavior (ADME) and target engagement. The molecule balances a highly lipophilic tail (p-tolyl) with a polar, basic headgroup (secondary amine in the tetrahydropyridine ring), making it an excellent candidate for central nervous system (CNS) penetration or deep hydrophobic pocket binding.
Quantitative Data Matrix
| Property | Value | Method / Derivation |
| Molecular Formula | C₁₃H₁₄N₂O (Free Base)C₁₃H₁₅ClN₂O (HCl Salt) | Exact Mass Calculation |
| Molecular Weight | 214.26 g/mol (Free Base)250.72 g/mol (HCl Salt) | Standard Atomic Weights |
| CAS Registry Number | 1187933-55-6 (HCl Salt) | Commercial Chemical Registries |
| Topological Polar Surface Area (TPSA) | 38.0 Ų | Cheminformatics Estimation |
| Hydrogen Bond Donors | 1 (Tetrahydropyridine NH) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Oxazole N, O; Piperidine N) | Structural Analysis |
| Estimated LogP (Lipophilicity) | ~2.8 | XLogP3 Projection |
| Estimated pKa (Conjugate Acid) | 8.5 – 9.5 | Aliphatic Amine Projection |
Pharmacophore Mapping and Target Interaction
The architecture of 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is modular, allowing it to engage biological targets through three distinct interaction zones.
Caption: Pharmacophore mapping of the 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold.
Retrosynthetic Strategy and Self-Validating Synthesis Protocol
Causality of Experimental Design
The synthesis of the oxazolo[5,4-c]pyridine core relies on the regioselective condensation of an α -haloketone with a primary amide, a variation of the [2].
Why N-Boc-3-bromo-piperidin-4-one? The tert-butyloxycarbonyl (Boc) group is essential. It prevents the secondary amine of the piperidine ring from acting as a competing nucleophile, which would otherwise lead to unwanted alkylation or polymerization.
Why does it form the [5,4-c] isomer exclusively? When reacted with 4-methylbenzamide, the highly nucleophilic amide oxygen attacks the α -carbon (C3 of the piperidine ring), displacing the bromide. Subsequently, the amide nitrogen undergoes intramolecular cyclization onto the C4 ketone. This specific nucleophilic sequence mathematically guarantees the formation of the [5,4-c] fused system rather than the [4,5-c] regioisomer[3].
Step-by-Step Methodology
-
Cyclocondensation: Dissolve N-Boc-3-bromo-piperidin-4-one (1.0 eq) and 4-methylbenzamide (1.2 eq) in anhydrous toluene. Add a mild base (e.g., NaHCO₃, 2.0 eq) to scavenge the generated HBr.
-
Reflux: Heat the mixture to reflux (110 °C) under an inert argon atmosphere for 12–16 hours. Monitor the reaction via LC-MS.
-
Isolation of Intermediate: Cool to room temperature, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield N-Boc-2-p-tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.
-
Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.
-
Precipitation: Concentrate the solvent in vacuo and triturate the residue with cold diethyl ether to precipitate the target compound as a high-purity hydrochloride salt.
Self-Validating System (SST)
To ensure absolute trustworthiness of the structural assignment, the protocol mandates orthogonal validation:
-
Mass Spectrometry: LC-MS must confirm the exact mass of the free base (m/z 215.1 [M+H]⁺).
-
2D-NMR (HMBC): 1H-NMR alone cannot definitively prove the fusion direction. Heteronuclear Multiple Bond Correlation (HMBC) is required. A cross-peak between the oxazole C2 carbon and the tolyl aromatic protons, alongside correlations between the piperidine CH₂ protons and the oxazole bridgehead carbons (C3a/C7a), acts as a self-validating proof of the [5,4-c] regiochemistry.
Physicochemical Characterization Workflows
To transition this compound from a synthesized building block to a viable drug lead, rigorous physicochemical profiling is required. The following workflows are designed as self-validating systems utilizing internal standards.
Caption: High-throughput physicochemical characterization workflow for oxazolo-pyridine derivatives.
Protocol 1: LogP Determination via LC-MS/MS
Causality: While UV is standard for shake-flask methods, the oxazole chromophore's extinction coefficient may shift depending on the microenvironment. LC-MS/MS provides mass-specific quantification, eliminating false readouts from trace impurities.
-
Prepare a 10 mM stock of the compound in DMSO.
-
Spike the compound into a biphasic system of 1-octanol and pH 7.4 PBS buffer (pre-saturated with each other) to a final concentration of 100 µM.
-
Shake at 25 °C for 24 hours to ensure thermodynamic equilibrium.
-
Separate the phases via centrifugation (3000 x g, 15 min).
-
Quantify the concentration in both phases using LC-MS/MS (MRM transition for m/z 215.1).
-
Self-Validation: Run Toluene (LogP 2.73) and Propranolol (LogP 3.48) concurrently as system suitability standards.
Protocol 2: pKa Determination via Potentiometric Titration
Causality: Because the compound is highly lipophilic, the free base will precipitate in purely aqueous buffers during titration, leading to inaccurate inflection points. We utilize a co-solvent extrapolation method to bypass this.
-
Dissolve the HCl salt in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
-
Titrate each solution with standardized 0.1 M NaOH using an automated potentiometric titrator at 25 °C under argon.
-
Plot the apparent pKa (psKa) against the molar fraction of methanol.
-
Self-Validation: Perform a Yasuda-Shedlovsky extrapolation to 0% methanol to derive the true aqueous thermodynamic pKa. Validate the electrode calibration daily using standard buffers (pH 4.0, 7.0, 10.0).
References
-
Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Journal of Medicinal Chemistry URL:[Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Indian Journal of Pharmaceutical Sciences URL:[Link]
-
PubChem Compound Summary for CID 13193882, 5,6,7,8-Tetrahydro-1,6-naphthyridine (CAS 80957-68-2 Clarification) National Center for Biotechnology Information URL:[Link]
-
2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride (CAS 1187933-55-6) Hairui Chemical Registry URL: [Link]
